molecular formula C12H14ClN5O B15121077 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine

Cat. No.: B15121077
M. Wt: 279.72 g/mol
InChI Key: YKNHYKRPJNLCGN-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent. The azetidine ring is often formed via cyclization reactions involving amines and epoxides.

The final step involves the coupling of the pyrazole and azetidine intermediates with a pyrimidine derivative under controlled conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyrimidine ring can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro substituent on the pyrazole ring can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can also be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dechlorinated derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π stacking interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring may contribute to the compound’s overall conformational flexibility, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-aminopyrimidine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methoxypyrimidine

InChI

InChI=1S/C12H14ClN5O/c1-19-11-3-14-12(15-4-11)17-5-9(6-17)7-18-8-10(13)2-16-18/h2-4,8-9H,5-7H2,1H3

InChI Key

YKNHYKRPJNLCGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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